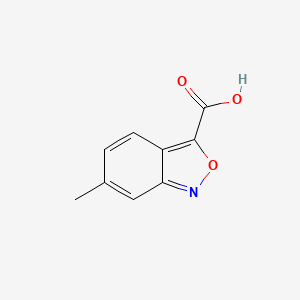

6-メチル-2,1-ベンゾオキサゾール-3-カルボン酸

概要

説明

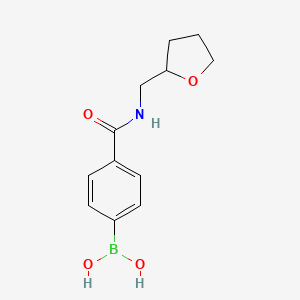

6-Methyl-2,1-benzoxazole-3-carboxylic acid is an organic compound . It is a heterocyclic compound that has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Synthesis Analysis

The synthesis of benzoxazole derivatives has seen significant advances in recent years . For instance, one method involves an oxidative coupling reaction between methyl-3-amino-4-hydroxyphenylacetate and aldehydes .Molecular Structure Analysis

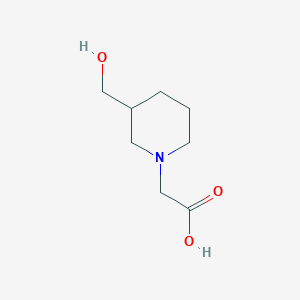

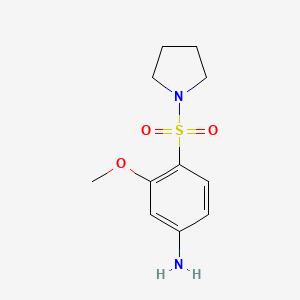

The empirical formula of 6-Methyl-2,1-benzoxazole-3-carboxylic acid is C9H7NO3, and its molecular weight is 177.16 .Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized using various pathways and have been confirmed by IR, 1H/13C-NMR, and mass . The presence of electron-withdrawing groups improved the antimicrobial activity against certain bacteria and fungi .科学的研究の応用

抗菌活性

6-メチル-2,1-ベンゾオキサゾール-3-カルボン酸を含むベンゾオキサゾール誘導体は、抗菌剤としての可能性について研究されています。これらは、グラム陽性菌およびグラム陰性菌の範囲、ならびにカンジダ・アルビカンスおよびアスペルギルス・ニガーなどの真菌株に対して有効性を示しています。 これらの化合物における電子求引基の存在は、抗菌活性の向上に関連付けられています .

抗がん特性

これらの化合物も、抗がん活性について評価されています。研究により、特定のベンゾオキサゾール誘導体は、ヒト結腸直腸癌(HCT116)癌細胞株に対して有効であることが示されています。 ベンゾオキサゾールの構造的構成により、DNAトポイソメラーゼやタンパク質キナーゼなど、癌の形成と増殖に関与するさまざまな酵素またはタンパク質と相互作用できます .

創薬

ベンゾオキサゾールコアは、その幅広い生物学的活性により、多くの市販薬に含まれています。それは、非ステロイド系抗炎症薬、抗生物質、抗菌剤、および筋弛緩薬に見られます。 これは、創薬におけるベンゾオキサゾール誘導体の汎用性を強調しています .

薬理学的活性

ベンゾオキサゾール誘導体は、抗炎症、抗マイコバクテリア、抗ヒスタミン、抗パーキンソン、およびC型肝炎ウイルスの阻害を含む、さまざまな薬理学的活性を示します。 これらの活性は、ベンゾオキサゾールを、新しい治療薬を開発するための医薬品化学における貴重な足場にします .

生物学的標的相互作用

ベンゾオキサゾール誘導体の平面構造は、生物学的標的との効率的な相互作用を可能にします。 それらは、π-πスタッキングまたはπ-カチオン相互作用、および水素結合などの非共有結合を形成でき、これはさまざまな疾患に対するそれらの機能にとって重要です .

創薬における役割

ベンゾオキサゾールとその誘導体は、創薬において重要な役割を果たします。 それらは、創薬研究開発におけるコア足場構造として役立ち、さまざまな疾患にわたる可能性のある用途を持つ新しい治療薬の創出の基盤を提供します .

作用機序

Target of Action

Benzoxazole derivatives have been found to exhibit a wide range of biological activities. They are known to interact with various targets, including enzymes, receptors, and proteins involved in critical biological processes .

Mode of Action

The exact mode of action can vary depending on the specific benzoxazole derivative and its target. Generally, these compounds can bind to their targets, altering their function and leading to various downstream effects .

Biochemical Pathways

Benzoxazole derivatives can affect multiple biochemical pathways. For example, some benzoxazole derivatives have been found to exhibit antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects, suggesting that they can interact with and modulate a variety of biochemical pathways .

Result of Action

The molecular and cellular effects of benzoxazole derivatives can be diverse, given their wide range of biological activities. Some benzoxazole derivatives have been found to exhibit antimicrobial, antifungal, and anticancer activities, suggesting that they can have significant effects at the molecular and cellular levels .

Safety and Hazards

将来の方向性

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . There has been a large upsurge in the synthesis of benzoxazole via different pathways . This suggests that the study and application of 6-Methyl-2,1-benzoxazole-3-carboxylic acid and similar compounds will continue to be a significant area of research in the future.

生化学分析

Biochemical Properties

6-Methyl-2,1-benzoxazole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . Additionally, this compound can bind to fungal proteins, disrupting their normal function and leading to antifungal effects . The interactions between 6-Methyl-2,1-benzoxazole-3-carboxylic acid and these biomolecules are primarily based on hydrogen bonding and hydrophobic interactions.

Cellular Effects

The effects of 6-Methyl-2,1-benzoxazole-3-carboxylic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound can induce apoptosis by activating specific signaling pathways . Moreover, it can alter the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation . The impact on cellular metabolism includes the disruption of metabolic pathways essential for cell survival.

Molecular Mechanism

At the molecular level, 6-Methyl-2,1-benzoxazole-3-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits bacterial enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Methyl-2,1-benzoxazole-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 6-Methyl-2,1-benzoxazole-3-carboxylic acid remains stable under controlled conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained antimicrobial and anticancer effects, although the potency may diminish over time .

Dosage Effects in Animal Models

The effects of 6-Methyl-2,1-benzoxazole-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and anticancer activities without noticeable adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

6-Methyl-2,1-benzoxazole-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, 6-Methyl-2,1-benzoxazole-3-carboxylic acid is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity . These factors determine its accumulation in specific tissues and its overall bioavailability.

Subcellular Localization

The subcellular localization of 6-Methyl-2,1-benzoxazole-3-carboxylic acid is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism . Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

6-methyl-2,1-benzoxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-5-2-3-6-7(4-5)10-13-8(6)9(11)12/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZYODRFXJUUNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NOC(=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1454245.png)

![1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid](/img/structure/B1454258.png)